![molecular formula C20H18N2OS2 B2832012 2-[(2-Methylphenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 686770-87-6](/img/structure/B2832012.png)
2-[(2-Methylphenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
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Overview
Description
The compound “2-[(2-Methylphenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one” is a derivative of pyridopyrimidine . Pyridopyrimidines are of great interest due to their biological potential and are present in relevant drugs . They have been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials .
Synthesis Analysis
Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines . Heating the latter with MeONa at reflux in BuOH led to selective formation of pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones (containing an intact SMe group or resulting in its substitution with OBu group), depending on the nature of the acyl group .Molecular Structure Analysis
The molecular structure of pyridopyrimidines depends on where the nitrogen atom is located in pyridine . We can find four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .Chemical Reactions Analysis
The possible substitution of SMe and OBu groups in pyridopyrimidinones was explored by using BnNH2 . It was demonstrated that prior oxidation of SMe group with m-chloroperbenzoic acid allowed for simpler introduction of the NHBn moiety .Physical And Chemical Properties Analysis
The physical and chemical properties of pyridopyrimidines can vary. For example, 2,5-Dimethyl-4,6-diphenylpyrido[2,3-d]pyrimidin-7(8H)-one is a pale-yellow solid with a melting point of 225–226°C .Scientific Research Applications
Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors
A study conducted by Gangjee et al. (2008) synthesized classical and nonclassical antifolates based on the thieno[2,3-d]pyrimidine scaffold, demonstrating potent dual inhibitory activities against human thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These compounds, including analogues with varied substituents, were synthesized as potential treatments for cancer due to their ability to inhibit key enzymes involved in nucleotide biosynthesis (Gangjee, Qiu, Li, & Kisliuk, 2008).
Antitumor Activity of Thienopyrimidine Derivatives
Hafez and El-Gazzar (2017) synthesized a series of novel thieno[3,2-d]pyrimidine derivatives with different functional groups. These compounds showed potent anticancer activity comparable to doxorubicin against several human cancer cell lines, highlighting the potential of thienopyrimidine scaffolds in developing new antitumor agents (Hafez & El-Gazzar, 2017).
Aldose Reductase Inhibitors with Antioxidant Activity
La Motta et al. (2007) explored 2-phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives as selective aldose reductase inhibitors. These compounds showed significant inhibitory potency and antioxidant properties, suggesting their potential in treating complications of diabetes mellitus by inhibiting the aldose reductase enzyme and mitigating oxidative stress (La Motta et al., 2007).
Mechanism of Action
Target of Action
Similar compounds, such as pyrido[2,3-d]pyrimidines, have been known to target a variety of proteins and enzymes, including protein tyrosine kinases and phosphatidylinositol 3-kinase (pi3k) .
Mode of Action
It is synthesized from 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines . The cyclization process involves the acetyl methyl group and the amide carbonyl moiety . The nature of the acyl group influences the formation of different derivatives .
Biochemical Pathways
Similar compounds have been shown to inhibit protein tyrosine kinases and pi3k . These enzymes play crucial roles in cellular signaling pathways, influencing cell growth, proliferation, and survival.
Pharmacokinetics
The degree of lipophilicity of similar compounds allows them to diffuse easily into cells .
Result of Action
Similar compounds have exhibited a broad spectrum of biological activity, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistamine properties .
Future Directions
Pyridopyrimidines offer a great practical potential in the search for new biologically active compounds . They exhibit a broad spectrum of biological activity, including antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistamine properties . Future research will likely continue to explore the therapeutic potential of these compounds in various medical applications.
properties
IUPAC Name |
2-[(2-methylphenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2OS2/c1-14-7-5-6-8-15(14)13-25-20-21-17-11-12-24-18(17)19(23)22(20)16-9-3-2-4-10-16/h2-10H,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCFWZRJMLRFTEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)SCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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